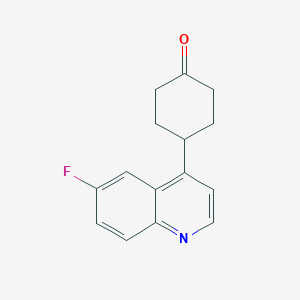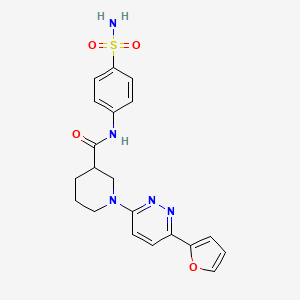
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide” is a chemical compound that falls within the class of piperazine-derivative drugs known as angiotensin II receptor antagonists1. Its molecular weight is 427.481.
Scientific Research Applications
Synthesis and Biological Activities
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These compounds exhibit promising antiprotozoal properties (Ismail et al., 2004).
- A series of pyridinylpyrimidines with strongly basic side chains showed activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing the effects of existing antimicrobial agents (Brown & Cowden, 1982).
- The development of sulfonylated furans or imidazo[1,2-a]pyridines through a metal-free three-component domino reaction presented an efficient strategy for preparing these derivatives, which could be useful in various scientific and pharmaceutical applications (Cui et al., 2018).
Structural Characterization and Supramolecular Features
- The synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives revealed their chemical properties and potential in supramolecular and coordination chemistry. This research contributes to understanding the molecular basis for developing new pharmacologically active compounds (Pućkowska et al., 2022).
Novel Fused Heterobicycles and Antimicrobial Agents
- The synthesis of some substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores the creation of new compounds with potential biological and pharmacological activities. This research showcases the innovative approaches taken to expand the library of heterocyclic compounds with potential applications in drug discovery and development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c21-30(27,28)16-7-5-15(6-8-16)22-20(26)14-3-1-11-25(13-14)19-10-9-17(23-24-19)18-4-2-12-29-18/h2,4-10,12,14H,1,3,11,13H2,(H,22,26)(H2,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBMFOZBCTURO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

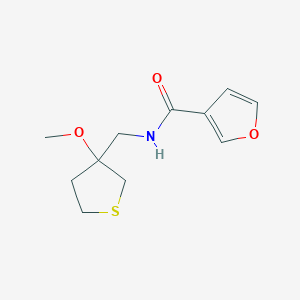
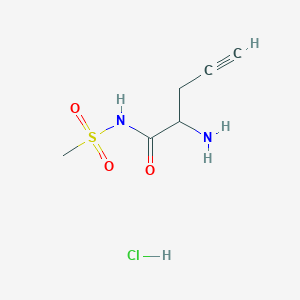
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)
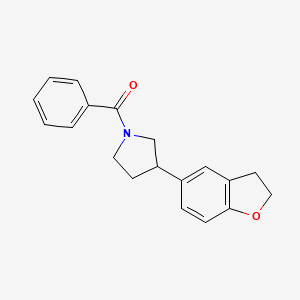
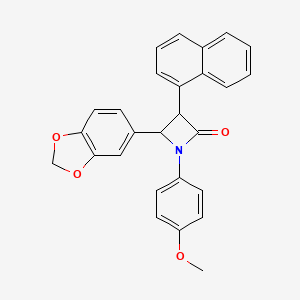
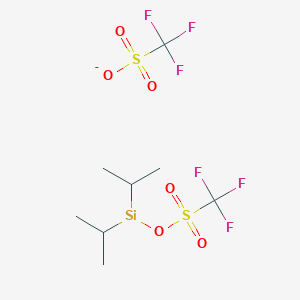
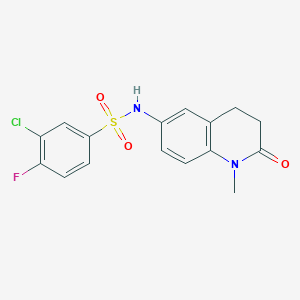
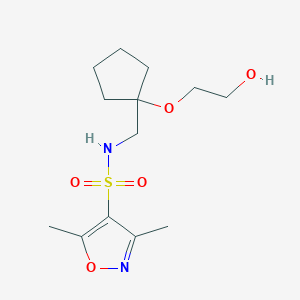
![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)
